molecular formula C29H48N2O11 B8115197 [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B8115197
M. Wt: 600.7 g/mol
InChI Key: NFUFDGRCKCPBGZ-OWOJBTEDSA-N
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Description

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a compound that combines a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) spacer and a maleimide functional group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable thioether bonds with thiol groups and undergo rapid, bioorthogonal reactions with tetrazine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate typically involves the conjugation of a TCO moiety to a PEG spacer, followed by the attachment of a maleimide group. The maleimide group is known for its reactivity with thiol groups, forming stable thioether bonds. The reaction conditions usually involve mild pH (6.5 to 7.5) to ensure the stability of the maleimide group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and purity. The process includes purification steps such as chromatography to achieve a product with ≥95% purity .

Chemical Reactions Analysis

Types of Reactions

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate involves its ability to undergo specific reactions with thiol and tetrazine groups:

Comparison with Similar Compounds

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is unique due to its combination of TCO, PEG, and maleimide groups, which provide versatility in bioconjugation and click chemistry. Similar compounds include:

This compound stands out due to its optimal balance of reactivity, stability, and solubility, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N2O11/c32-27-8-9-28(33)31(27)11-13-36-15-17-38-19-21-40-23-25-41-24-22-39-20-18-37-16-14-35-12-10-30-29(34)42-26-6-4-2-1-3-5-7-26/h1-2,8-9,26H,3-7,10-25H2,(H,30,34)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUFDGRCKCPBGZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N2O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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